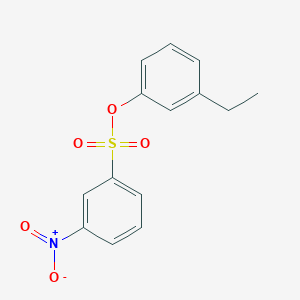
3-Ethylphenyl 3-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylphenyl 3-nitrobenzenesulfonate is an organic compound that belongs to the class of nitrobenzenesulfonates These compounds are characterized by the presence of a nitro group (-NO2) and a sulfonate group (-SO3) attached to a benzene ring The ethyl group (-C2H5) is attached to the phenyl ring, making it a substituted derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylphenyl 3-nitrobenzenesulfonate typically involves the sulfonation of 3-ethylphenol followed by nitration. The process can be summarized as follows:
Sulfonation: 3-Ethylphenol is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonate group. The reaction is usually carried out at elevated temperatures (80-100°C) to ensure complete sulfonation.
Nitration: The sulfonated product is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The nitration reaction introduces the nitro group at the meta position relative to the sulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts such as sodium tungstate may be used to enhance the efficiency of the sulfonation process .
Chemical Reactions Analysis
Types of Reactions
3-Ethylphenyl 3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The sulfonate group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: The ethyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as solvent.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4), water as solvent.
Major Products Formed
Reduction: 3-Ethylphenyl 3-aminobenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Carboxyphenyl 3-nitrobenzenesulfonate.
Scientific Research Applications
3-Ethylphenyl 3-nitrobenzenesulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and sulfonate groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethylphenyl 3-nitrobenzenesulfonate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate group enhances the solubility of the compound in aqueous environments, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzenesulfonic acid sodium salt: Similar structure but lacks the ethyl group.
4-Nitrobenzenesulfonic acid: Nitro group positioned at the para position relative to the sulfonate group.
Methyl 4-nitrobenzenesulfonate: Contains a methyl group instead of an ethyl group.
Uniqueness
3-Ethylphenyl 3-nitrobenzenesulfonate is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as distinct biological activities .
Properties
CAS No. |
25238-11-3 |
|---|---|
Molecular Formula |
C14H13NO5S |
Molecular Weight |
307.32 g/mol |
IUPAC Name |
(3-ethylphenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H13NO5S/c1-2-11-5-3-7-13(9-11)20-21(18,19)14-8-4-6-12(10-14)15(16)17/h3-10H,2H2,1H3 |
InChI Key |
JLVZJKIXDNEIEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


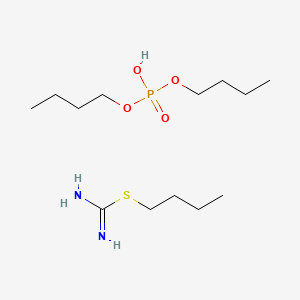
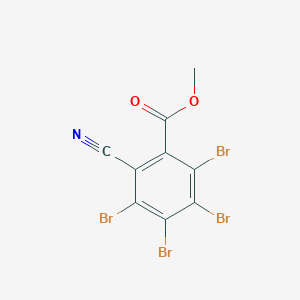
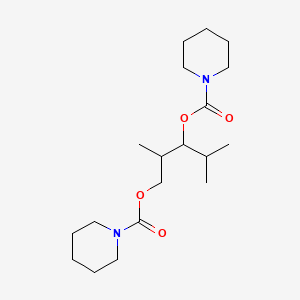
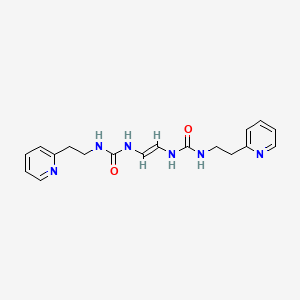
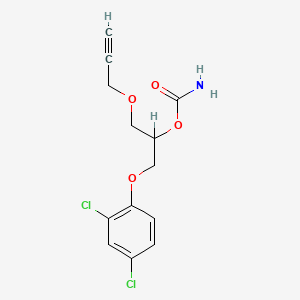
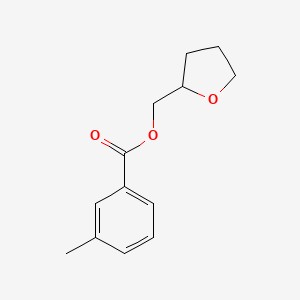
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
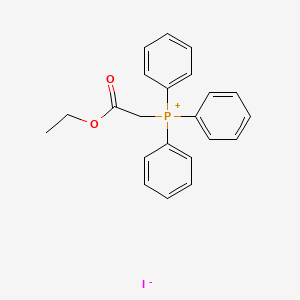

![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)


![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
